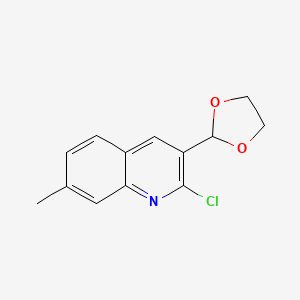
2-Chloro-3-(1,3-dioxolan-2-yl)-7-methylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-3-(1,3-dioxolan-2-yl)-7-methylquinoline is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-(1,3-dioxolan-2-yl)-7-methylquinoline typically involves the reaction of quinoline derivatives with ethylene glycol in the presence of a catalyst. One common method includes refluxing quinoline with ethylene glycol in toluene containing p-toluenesulfonic acid . This reaction leads to the formation of the desired intermediate, which can then be further processed to obtain the final compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of solvents, catalysts, and purification methods are crucial in scaling up the production process.
化学反応の分析
Types of Reactions: 2-Chloro-3-(1,3-dioxolan-2-yl)-7-methylquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed:
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
2-Chloro-3-(1,3-dioxolan-2-yl)-7-methylquinoline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-Chloro-3-(1,3-dioxolan-2-yl)-7-methylquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For instance, in antimicrobial research, it may inhibit bacterial enzymes, leading to cell death.
類似化合物との比較
- 2-Chloro-3-(1,3-dioxolan-2-yl)-quinoline
- 2-Chloro-3-(1,3-dioxolan-2-yl)-4-fluorobenzaldehyde
- 2-Chloro-3-(1,3-dioxolan-2-yl)-6-fluorobenzonitrile
Comparison: Compared to its analogs, 2-Chloro-3-(1,3-dioxolan-2-yl)-7-methylquinoline is unique due to the presence of the methyl group at the 7th position. This structural variation can influence its reactivity, biological activity, and overall properties. For example, the presence of the methyl group may enhance its lipophilicity, potentially improving its ability to penetrate cell membranes.
特性
分子式 |
C13H12ClNO2 |
|---|---|
分子量 |
249.69 g/mol |
IUPAC名 |
2-chloro-3-(1,3-dioxolan-2-yl)-7-methylquinoline |
InChI |
InChI=1S/C13H12ClNO2/c1-8-2-3-9-7-10(13-16-4-5-17-13)12(14)15-11(9)6-8/h2-3,6-7,13H,4-5H2,1H3 |
InChIキー |
YEBLFDLIDYAAMZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=NC(=C(C=C2C=C1)C3OCCO3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Imidazo[1,2-a]pyridin-7-ylpiperazin-2-one](/img/structure/B13886297.png)




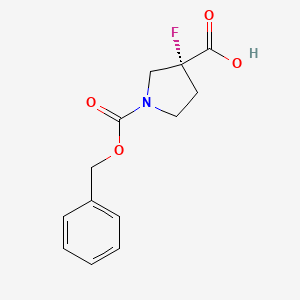
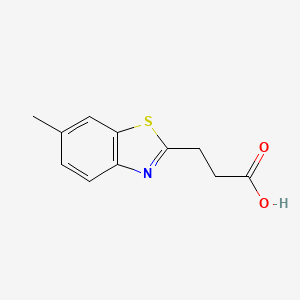

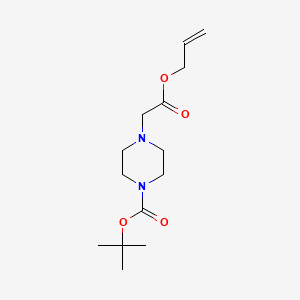
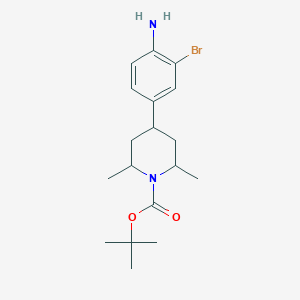

![(3S)-4-(7-chloro-1-methyl-pyrazolo[4,3-b]pyridin-5-yl)-3-methyl-morpholine;hydrochloride](/img/structure/B13886381.png)

![Methyl 3-[(2-methoxy-2-oxoethyl)amino]-4-nitrobenzoate](/img/structure/B13886392.png)
